molecular formula C14H18N2O4 B12450141 Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate

Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate

Cat. No.: B12450141
M. Wt: 278.30 g/mol
InChI Key: IFNRPSAUWNOIDB-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate is a heterocyclic compound that belongs to the class of aromatic heterocycles. It is primarily used as a building block in organic synthesis and has applications in various fields of scientific research. The compound is characterized by its unique structure, which includes a pyridine ring substituted with a pivalamide group and an ethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate typically involves the reaction of diethyl oxalate with 2-pivalamidopyridine under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2-(2-pivalamidopyridin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pivalamide group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

ethyl 2-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]-2-oxoacetate

InChI

InChI=1S/C14H18N2O4/c1-5-20-12(18)10(17)9-7-6-8-15-11(9)16-13(19)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19)

InChI Key

IFNRPSAUWNOIDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C

Origin of Product

United States

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